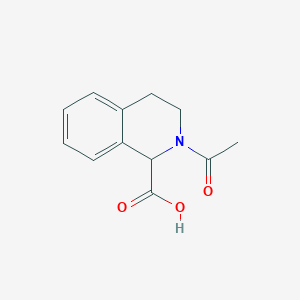
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (ATIC) is a naturally occurring compound found in various plant species, including Mucuna pruriens and Peganum harmala. It is a member of the tetrahydroisoquinoline family of compounds, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In recent years, ATIC has gained attention as a potential therapeutic agent for a variety of conditions, including Parkinson's disease and cancer.
作用機序
The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in the formation of toxic protein aggregates in the brain, as well as to possess antioxidant properties that may protect against oxidative stress. Additionally, this compound has been shown to possess anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
Studies have demonstrated that this compound possesses a range of biochemical and physiological effects. In particular, it has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, and promote the survival of dopaminergic neurons in the brain. Additionally, this compound has been shown to possess anti-cancer properties, with studies demonstrating its ability to induce cell death in cancer cells.
実験室実験の利点と制限
The advantages of using 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in lab experiments include its natural origin, its ability to interact with multiple pathways, and its potential therapeutic properties. However, there are also limitations to its use, including its relatively low potency compared to other compounds and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research on 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. One area of interest is the development of more potent analogs of this compound with improved therapeutic properties. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify potential targets for therapeutic intervention. Finally, studies investigating the safety and efficacy of this compound in animal models and human clinical trials are needed to determine its potential as a therapeutic agent.
合成法
The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of 2-acetyl-1,2,3,4-tetrahydroisoquinoline with various reagents to produce this compound. Extraction from natural sources involves the isolation of this compound from plant material using various methods, including chromatography and extraction with organic solvents.
科学的研究の応用
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been the subject of numerous scientific studies investigating its potential therapeutic properties. In particular, studies have focused on its ability to prevent the formation of toxic protein aggregates in the brain, which are associated with neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, this compound has been shown to possess anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
2-acetyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(14)13-7-6-9-4-2-3-5-10(9)11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVIIAQSPJADNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C2C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]amino]methyl]-1H-quinolin-4-one](/img/structure/B7440748.png)
![4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)pyrimidin-2-amine](/img/structure/B7440751.png)
![2-[2-[4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carbonyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetonitrile](/img/structure/B7440768.png)
![5-fluoro-2-[[(2R)-2-hydroxypropyl]-methylamino]benzonitrile](/img/structure/B7440780.png)
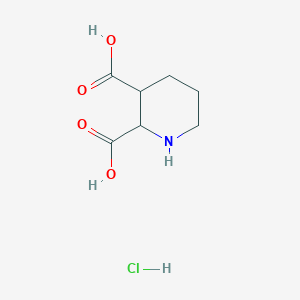
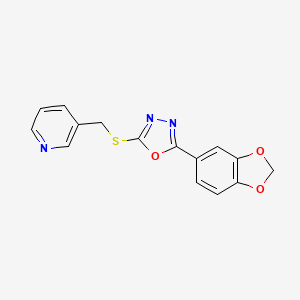
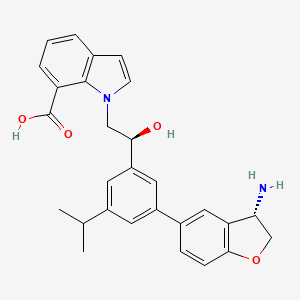
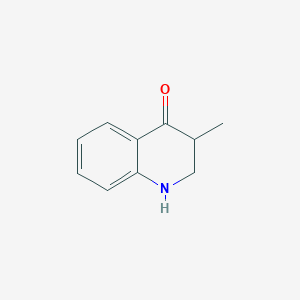



![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)

